(R)-2-(4-Chlorophenyl)piperidine
Description
Contextualization within Piperidine (B6355638) Chemistry and Medicinal Relevance
The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a fundamental scaffold in the development of pharmaceuticals. nih.gov This structural motif is present in a wide array of natural alkaloids and synthetic compounds, demonstrating its versatility and importance in drug design. researchgate.netnih.gov Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, highlighting their broad therapeutic applicability. nih.gov The interest in piperidine heterocycles within drug research is substantial, with researchers frequently incorporating this nucleus into diverse pharmacophores to create new therapeutic agents. researchgate.netnih.gov
Derivatives of piperidine exhibit a vast range of pharmacological activities, including but not limited to, anti-cancer, anti-diabetic, antimicrobial, antiviral, and anti-inflammatory properties. nih.govijnrd.org The adaptability of the piperidine ring allows for the creation of derivatives with varied chemical and physical properties, making it a valuable building block in organic synthesis for a multitude of applications. ijnrd.org The continuous exploration of piperidine derivatives for various applications underscores its status as a valuable scaffold in organic chemistry. ijnrd.org
Significance of Chirality in Piperidine-Based Compounds
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical factor in drug design and function. nih.govrsc.org The human body is a chiral environment, and as such, biological targets like enzymes and receptors interact stereoselectively with drug molecules. nih.govveranova.com This means that enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. rsc.orgmdpi.com
The introduction of a chiral center into a piperidine scaffold can significantly influence a molecule's properties. thieme-connect.com While this can add complexity and cost to the synthesis process, the potential benefits are substantial. thieme-connect.com These benefits include the modulation of physicochemical properties, enhancement of biological activity and selectivity, improvement of pharmacokinetic profiles, and reduction of potential toxicity. thieme-connect.com For instance, introducing a chiral center in the piperidine ring of certain compounds has been shown to effectively increase their selectivity for their intended biological target. thieme-connect.com
Since the early 1990s, regulatory bodies like the FDA have emphasized the importance of developing single enantiomer drugs, leading to a rise in the number of chirally pure pharmaceuticals on the market. nih.govrsc.orgveranova.com This focus on stereochemistry is driven by the desire to improve drug safety and efficacy by administering only the active enantiomer. mdpi.com
Overview of Research Trajectories for Aryl-Piperidine Derivatives
Research into aryl-piperidine derivatives is a dynamic and evolving field within medicinal chemistry. A primary focus of this research is the synthesis of novel derivatives and the evaluation of their biological activities. nih.gov Scientists are continually developing new and more efficient synthetic methodologies, including cascade reactions and the functionalization of pyridines, to construct these complex molecules. nih.govmdpi.com
A significant research trajectory involves the exploration of aryl-piperidine derivatives as potential therapeutic agents for a wide range of diseases. For example, these compounds are being investigated for their potential as antipsychotic agents, often by designing molecules that can interact with multiple targets, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.govresearchgate.net In the realm of oncology, aryl-piperidine derivatives are being designed and synthesized as potential anti-cancer agents, with studies focusing on their ability to induce apoptosis in cancer cells. nih.govresearchgate.net
Structure-activity relationship (SAR) studies are a cornerstone of this research, aiming to understand how the structural features of aryl-piperidine derivatives influence their biological activity. nih.gov By systematically modifying the structure of these compounds, researchers can identify key pharmacophoric elements responsible for their therapeutic effects, leading to the design of more potent and selective drug candidates. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)piperidine |
InChI |
InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 |
InChI Key |
XENUPRVORZDBJW-LLVKDONJSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for R 2 4 Chlorophenyl Piperidine and Analogues
Enantioselective Synthesis Approaches
Enantioselective synthesis is paramount for accessing specific stereoisomers of chiral molecules. Various methods have been developed to achieve high enantiopurity in the synthesis of 2-arylpiperidines.
Biocatalytic Transformations utilizing Transaminases
Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and sustainable method for the asymmetric synthesis of chiral amines. ω-Transaminases (ω-TAs) catalyze the transfer of an amino group from a donor, such as isopropylamine, to a prochiral ketone, yielding a chiral amine with high enantiomeric excess (ee). This methodology can be applied to the synthesis of 2-substituted piperidines through a chemoenzymatic cascade involving the amination of a functionalized ketone followed by spontaneous intramolecular cyclization.
The synthesis of 2-substituted chiral pyrrolidines and piperidines can be achieved starting from commercially available ω-chloroketones. This biocatalytic approach has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, a close analogue of the target compound, affording an 84% isolated yield with an enantiomeric excess greater than 99.5%. gre.ac.uk The choice of the specific transaminase enzyme is critical, as different enzymes can selectively produce either the (R)- or (S)-enantiomer.
Table 1: Biocatalytic Synthesis of Chiral 2-Substituted N-Heterocycles using Transaminases
| Entry | Substrate | Enzyme | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | 5-Chloro-1-phenylpentan-1-one | (R)-selective TA | (R)-2-Phenylpiperidine | - | >99 |
| 2 | 5-Chloro-1-(4-methoxyphenyl)pentan-1-one | (R)-selective TA | (R)-2-(4-Methoxyphenyl)piperidine | - | >99 |
| 3 | 4-Chloro-1-(4-chlorophenyl)butan-1-one | (R)-selective TA | (R)-2-(4-Chlorophenyl)pyrrolidine | 84 | >99.5 |
| 4 | 5-Chloro-1-(4-fluorophenyl)pentan-1-one | (S)-selective TA | (S)-2-(4-Fluorophenyl)piperidine | - | >99 |
Chiral Auxiliary-Mediated Syntheses
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. The auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. Evans oxazolidinones and pseudoephedrine are common examples of chiral auxiliaries. rsc.orgmdpi.com
In the context of piperidine (B6355638) synthesis, a chiral auxiliary can be used to control the stereoselective alkylation or conjugate addition to a precursor molecule. For instance, a phenylglycinol-derived unsaturated lactam can serve as a chiral template. The stereoselective conjugate addition of an organocuprate to this lactam allows for the synthesis of enantiopure cis-2,4-disubstituted piperidines. gre.ac.uk This approach provides a high degree of stereocontrol, leading to the desired diastereomer in excellent purity.
Table 2: Chiral Auxiliary-Mediated Diastereoselective Reactions for Piperidine Synthesis
| Entry | Chiral Auxiliary | Reaction Type | Substrate | Product Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | (R)-Phenylglycinol | Conjugate Addition | Unsaturated Lactam | >98:2 |
| 2 | (1S,2S)-Pseudoephedrine | Alkylation | α-Substituted Amide | >95:5 |
| 3 | (S)-4-Benzyl-2-oxazolidinone | Aldol Reaction | N-Acyl Oxazolidinone | >99:1 |
Asymmetric Catalysis in Piperidine Ring Formation (e.g., Rhodium-catalyzed carbometalation)
Asymmetric catalysis offers a highly efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Rhodium-catalyzed asymmetric reactions are particularly powerful for the formation of C-C and C-heteroatom bonds.
While rhodium-catalyzed asymmetric carbometalation has been effectively used for the synthesis of enantioenriched 3-piperidines, other rhodium-catalyzed cycloadditions can be employed for the synthesis of 2-substituted piperidines. researchgate.net For example, a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate can be utilized to construct polysubstituted piperidine scaffolds. researchgate.net This method, employing a cleavable tether, allows for the synthesis of piperidine products with high enantioselectivity.
Table 3: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition for Piperidine Synthesis
| Entry | Alkyne Substrate | Alkene/Isocyanate Substrate | Catalyst/Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Oxygen-linked alkenyl isocyanate | [Rh(cod)Cl]₂ / (S)-BINAP | 85 | 95 |
| 2 | 1-Hexyne | Oxygen-linked alkenyl isocyanate | [Rh(cod)Cl]₂ / (S)-BINAP | 80 | 92 |
| 3 | Trimethylsilylacetylene | Oxygen-linked alkenyl isocyanate | [Rh(cod)Cl]₂ / (S)-BINAP | 78 | 94 |
Stereoselective Formation of Stereogenic Centers
The synthesis of polysubstituted piperidines often requires the stereocontrolled formation of multiple stereogenic centers. Various strategies have been developed to achieve high diastereoselectivity in the construction of the piperidine ring.
One such method is the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which provides a novel approach to 2,4-disubstituted piperidines. diva-portal.org The choice of the radical mediator can significantly influence the diastereoselectivity of the cyclization. For example, using tris(trimethylsilyl)silane (TTMSS) instead of tributyltin hydride (TBTH) has been shown to enhance the trans/cis diastereomeric ratio. diva-portal.org Additionally, a diversity-oriented synthesis (DOS) approach, exploiting Type II Anion Relay Chemistry (ARC), allows for a modular and stereocontrolled synthesis of all possible stereoisomers of 2,4,6-trisubstituted piperidines. acs.org
Table 4: Diastereoselective Synthesis of Substituted Piperidines
| Entry | Method | Precursor | Product | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| 1 | Radical Cyclization (TBTH) | 7-Aryl-6-aza-8-bromooct-2-enoate | 2-Aryl-4-methylpiperidine | 6:1 |
| 2 | Radical Cyclization (TTMSS) | 7-Aryl-6-aza-8-bromooct-2-enoate | 2-Aryl-4-methylpiperidine | >99:1 |
| 3 | Anion Relay Chemistry/Cyclization | Bifunctional Linchpin Strategy | 2,4,6-Trisubstituted Piperidine | Stereoisomer Dependent |
Diastereoselective Synthesis Strategies
Diastereoselective strategies are employed when a molecule contains multiple stereocenters, and the goal is to selectively form one diastereomer over others.
Aza-Prins Cyclization Routes (e.g., NbCl5-mediated)
The aza-Prins cyclization is a powerful reaction for the construction of piperidine rings. It involves the reaction of a homoallylic amine with an aldehyde, typically promoted by a Lewis or Brønsted acid, to form an N-acyliminium ion intermediate which then undergoes intramolecular cyclization. nih.gov The nature of the Lewis acid can influence the outcome and efficiency of the reaction.
Niobium(V) chloride (NbCl5) has been utilized as an effective Lewis acid in aza-Prins type cyclizations. For instance, the NbCl5-mediated reaction of epoxides and homoallylic amines can lead to the formation of 4-chloro-piperidine derivatives. nih.gov While this specific example leads to substitution at the 4-position, the aza-Prins cyclization is a versatile method that can be adapted for the synthesis of 2-substituted piperidines. By reacting a suitable homoallylic amine with an aromatic aldehyde, such as 4-chlorobenzaldehyde, in the presence of a Lewis acid, it is possible to construct the 2-(4-chlorophenyl)piperidine (B3383027) skeleton. The stereochemical outcome of the cyclization can be influenced by the reaction conditions and the nature of the substituents on the starting materials.
Table 5: Lewis Acid-Mediated Aza-Prins Cyclization for Piperidine Synthesis
| Entry | Lewis Acid | Homoallylic Amine | Aldehyde | Product |
|---|---|---|---|---|
| 1 | InCl₃ | N-Tosylhomoallylamine | Benzaldehyde | 2-Phenyl-4-chloropiperidine |
| 2 | FeCl₃ | N-Benzylhomoallylamine | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)piperidine derivative |
| 3 | BiCl₃ | N-Bochomoallylamine | Isovaleraldehyde | 2-Isobutyl-4-chloropiperidine |
Multicomponent Reactions for Piperidine Scaffold Construction
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the piperidine scaffold from simple starting materials in a single synthetic operation. ajchem-a.comnih.gov These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. rug.nl For the synthesis of 2-arylpiperidines, Mannich-type reactions are particularly relevant. nih.gov This strategy involves the condensation of an aldehyde, an amine, and a compound containing an active hydrogen, such as a ketone, to form the piperidine ring.
A notable variant is the "build/couple/pair" strategy, which utilizes a Mannich-type multicomponent assembly process (MCAP) to create intermediates that can be further elaborated through pre-programmed ring-forming reactions. nih.gov This allows for the generation of diverse 2-arylpiperidine scaffolds. Other MCRs, such as those involving β-ketoesters, aromatic aldehydes, and amines, can also be employed to produce highly functionalized piperidines. researchgate.netnih.gov These one-pot syntheses are advantageous for creating polysubstituted piperidines, which are common motifs in biologically active molecules. ajchem-a.comajchem-a.com The versatility of MCRs lies in the ability to vary the starting components, leading to a wide array of substituted piperidine analogues.
Resolution of Racemic Mixtures (e.g., by Split Crystallization of Diastereomeric Salts)
The synthesis of 2-arylpiperidines often results in a racemic mixture, containing both the (R) and (S) enantiomers. Since the biological activity of chiral molecules is frequently dependent on their specific stereochemistry, the separation of these enantiomers is a critical step. rsc.org A widely used and classical method for this chiral resolution is the crystallization of diastereomeric salts. wikipedia.orgwikipedia.orgpharmtech.com
This technique involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like tartaric acid or mandelic acid. wikipedia.org This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities. wikipedia.orgnih.gov This difference allows for their separation by fractional crystallization. pharmtech.com
The process can be outlined as follows:
The racemic mixture of 2-(4-chlorophenyl)piperidine is treated with an enantiomerically pure chiral acid (e.g., L-tartaric acid) in a suitable solvent.
Two diastereomeric salts are formed: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].
Due to differing solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. chemrxiv.org
The crystallized salt is separated by filtration.
The desired enantiomer is then recovered by treating the purified diastereomeric salt with a base to remove the chiral resolving agent. wikipedia.org
The efficiency of this separation is dependent on the choice of resolving agent and solvent, as these factors significantly influence the solubility differences between the diastereomeric salts.
Derivatization and Functionalization Strategies for Structural Diversification
To explore the structure-activity relationships (SAR) and optimize the biological properties of (R)-2-(4-Chlorophenyl)piperidine, various derivatization and functionalization strategies are employed. These modifications focus on the nitrogen atom, the phenyl ring, and the piperidine ring itself.
N-Substitution and its Effect on Biological Activity
The secondary amine of the piperidine ring is a prime site for modification through N-alkylation or N-acylation. researchgate.netresearchgate.netresearchgate.net These substitutions can significantly impact the compound's pharmacological profile, including its affinity and selectivity for biological targets such as sigma receptors or chemokine receptors. nih.govnih.gov For instance, N-acyl-2-arylpiperidines have demonstrated high affinity for the σ2R/TMEM97 sigma receptor. nih.gov The nature of the substituent on the nitrogen atom can influence potency and selectivity.
Table 1: Effect of N-Substitution on the Biological Activity of 2-Arylpiperidine Analogues
| Substituent Group | Modification Type | Target | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| Acyl groups | N-Acylation | Sigma Receptors (σ2R/TMEM97) | High affinity | nih.gov |
| Benzyl group | N-Alkylation | Acetylcholinesterase (AChE) | Potent inhibition | nih.gov |
| Substituted Phenyl | N-Arylation | CCR2 | Potent antagonist activity | nih.gov |
| Various alkyls | N-Alkylation | General | Can modulate potency and selectivity | researchgate.net |
Modification of the Phenyl Moiety
Table 2: Influence of Phenyl Ring Substitution on Biological Activity
| Position of Substitution | Substituent Type | Example Biological Target | General Effect | Reference |
|---|---|---|---|---|
| ortho | Electron-withdrawing (e.g., CN) | 5-HT1A / alpha 1 receptors | Favorable for affinity | nih.gov |
| meta | Bulky groups | 5-HT1A / alpha 1 receptors | Can influence selectivity | nih.gov |
| para | Halogens (e.g., F, Cl) | Various | Often retained or enhances activity | mdpi.comnih.gov |
| para | Trifluoromethyl (CF3) | Various | Can improve metabolic stability and potency | escholarship.orgnih.gov |
Introduction of Side Chain Appendages
Functionalization of the piperidine ring itself, at positions C3, C4, C5, or C6, allows for the introduction of side chains and further structural complexity. nih.govresearchgate.net Directed C-H functionalization is a powerful tool for selectively introducing substituents at specific positions on the piperidine ring. nih.govacs.orgacs.org For example, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C4 position with high regio- and stereoselectivity. acs.orgacs.org These modifications can lead to analogues with improved pharmacological properties. The introduction of substituents at various positions on the piperidine ring has been shown to be crucial for the activity of compounds like methylphenidate analogues. nih.gov
Structure Activity Relationship Sar Studies of R 2 4 Chlorophenyl Piperidine Derivatives
Impact of Piperidine (B6355638) Ring Stereochemistry on Potency and Selectivity
The stereochemistry of the piperidine ring is a critical determinant of the pharmacological activity in (R)-2-(4-Chlorophenyl)piperidine derivatives. The introduction of a chiral center at the 2-position of the piperidine ring can significantly influence the potency and selectivity of these compounds. researchgate.net
The (R)- and (S)-enantiomers of 2-substituted piperidines often exhibit different biological activities. For instance, in a class of bombesin (B8815690) receptor subtype-3 (BRS-3) antagonists, the (S)-enantiomer was found to be significantly more potent than the (R)-enantiomer, with IC50 values of 1.4 nM and 169 nM, respectively. unina.it This highlights the importance of the stereochemical configuration in achieving optimal interaction with the target receptor.
Furthermore, the stereochemistry at other positions on the piperidine ring can also impact activity. The ability to control the stereochemistry of multiple stereocenters within a substituted piperidine is a key area of interest for developing structurally diverse molecules with tailored pharmacological profiles. acs.org For example, the relative orientation of substituents, such as in cis- and trans-isomers, can lead to different SAR patterns. In a series of piperidine-based cocaine analogs, the trans orientation of an ester group was suggested to be responsible for a different SAR pattern compared to the cis-isomers. acs.org
The introduction of substituents on the piperidine ring can also enhance aqueous solubility, a crucial property for drug development. researchgate.net The strategic placement of functional groups, guided by stereochemical considerations, allows for the fine-tuning of both pharmacokinetic and pharmacodynamic properties. researchgate.netacs.org
Positional and Substituent Effects on the Chlorophenyl Moiety
The position of the chloro substituent on the phenyl ring and the introduction of other substituents have a marked effect on the biological activity of 2-phenylpiperidine (B1215205) derivatives. The 4-chloro substitution is a common feature in many active compounds, suggesting its importance for target interaction.
In a study of MenA inhibitors, analogs with a 4-chlorophenyl group showed potency comparable to the lead compound. nih.gov Interestingly, while para-substitution was preferred, ortho-substitution was also tolerated and did not significantly diminish antibacterial activity. nih.gov However, moving the chloro group to other positions or replacing it with other substituents can drastically alter activity. For instance, in a series of carbonic anhydrase inhibitors, a 4-fluorophenyl analog was highly active, while replacing the fluorine with a 4-chlorine atom led to a 30-fold decrease in activity. nih.gov Similarly, 2-chloro and 2,4-dichloro analogs also showed reduced activity. nih.gov
The electronic properties of the substituents on the phenyl ring play a crucial role. The introduction of a second chlorine atom can influence properties like the energy gap and fluorescence. mdpi.com For example, a 2,4-dichloro derivative was found to have the highest energy gap, while a 3,4-dichloro derivative had a lower gap. mdpi.com The nature of the substituent also affects lipophilicity, which in turn influences pharmacokinetic properties. Replacement of a benzophenone (B1666685) moiety with a 4-chlorophenyl group has been shown to reduce lipophilicity while maintaining inhibitory potency. nih.gov
The following table summarizes the effects of different substituents on the phenyl ring on the inhibitory activity of various enzyme systems.
| Compound Series | Substituent on Phenyl Ring | Effect on Activity | Reference |
| MenA Inhibitors | 4-Chloro | Potency comparable to lead | nih.gov |
| MenA Inhibitors | 2-Chloro | Tolerated, did not strongly influence activity | nih.gov |
| Carbonic Anhydrase Inhibitors | 4-Fluoro | High activity | nih.gov |
| Carbonic Anhydrase Inhibitors | 4-Chloro | 30-fold decrease in activity vs. 4-fluoro | nih.gov |
| Carbonic Anhydrase Inhibitors | 2-Chloro | Decreased activity | nih.gov |
| Carbonic Anhydrase Inhibitors | 2,4-Dichloro | Decreased activity | nih.gov |
| Carbonic Anhydrase Inhibitors | 3,4-Dichloro | Decreased activity | nih.gov |
| Carbonic Anhydrase Inhibitors | 3,5-Dichloro | Partially recovered activity | nih.gov |
Influence of N-Substitution on Target Interaction Profiles
In a series of piperidine-based cocaine analogs, the removal of the N-methyl group to give the N-nor compounds generally led to increased activity at the serotonin (B10506) and norepinephrine (B1679862) transporters (SERT and NET), with only modest changes at the dopamine (B1211576) transporter (DAT). acs.org For example, the N-nor ester was 20- and 32-fold more active at SERT and NET, respectively, compared to its N-methyl counterpart. acs.org
The introduction of larger or more complex groups at the nitrogen can also have a profound impact. In a study of sigma receptor ligands, replacing a piperazine (B1678402) ring with a piperidine ring was identified as a key structural element for achieving dual histamine (B1213489) H3 and sigma-1 receptor affinity. nih.gov Furthermore, the type of substituent on the piperidine nitrogen can dictate the conformational preference of the molecule, which in turn affects receptor binding. For instance, N-acyl substitution can force a 2-substituent into an axial orientation due to pseudoallylic strain. nih.gov
The electronic nature of the N-substituent is also a critical factor. Electron-donating groups on the nitrogen of a piperidine ring can favor a chair conformation, whereas electron-withdrawing groups can lead to a boat conformation. researchgate.net This conformational change can significantly alter how the molecule interacts with its biological target.
The table below illustrates the impact of various N-substituents on the activity of piperidine derivatives at different transporters.
| Base Compound | N-Substituent | Change in Activity (SERT) | Change in Activity (NET) | Change in Activity (DAT) | Reference |
| N-Methyl Ester | Nor (H) | 20-fold increase | 32-fold increase | No significant change | acs.org |
| N-Methyl Oxadiazole | Nor (H) | 16-fold increase | 7.5-fold increase | Not specified | acs.org |
| N-Methyl Alcohol | Nor (H) | 6.5-fold increase | 2.9-fold increase | Not specified | acs.org |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional conformation of this compound derivatives is intrinsically linked to their biological activity. The preferred conformation of the piperidine ring and the relative orientation of its substituents dictate how the molecule presents itself to its biological target, thereby influencing binding affinity and efficacy.
The piperidine ring typically adopts a chair conformation, with substituents occupying either axial or equatorial positions. researchgate.net However, the presence of certain substituents, particularly on the nitrogen atom, can lead to other conformations, such as a twist-boat. researchgate.netresearchgate.net For instance, N-acylpiperidines with a 2-substituent often favor an axial orientation for that substituent due to pseudoallylic strain, a phenomenon arising from the partial double-bond character of the C-N bond. nih.gov This conformational preference can be crucial for activity, as seen in a C5aR1 antagonist where the axial orientation of a 2-phenyl substituent allows it to extend into a key binding pocket. nih.gov
Computational analysis and NMR studies are powerful tools for determining the preferred conformations and the energy barriers between them. nih.gov In one study, constraining the rotation of aryl rings in a ligand led to reduced affinity and potency, suggesting that the constrained conformation was suboptimal for receptor interaction or introduced unfavorable steric clashes. nih.gov
The interplay of various steric and electronic factors determines the final conformational preference. These include A(1,3)-strain, torsional strain, and 1,3-diaxial interactions. researchgate.net The conformation of a ligand must allow for an optimal orientation of its functional groups to maximize favorable interactions with the receptor and overcome the entropic penalty of binding. unina.it
The following table summarizes the preferred conformations of different piperidine derivatives.
| Compound Type | Substituents | Preferred Conformation | Key Finding | Reference |
| r-2,c-6-Diarylpiperidin-4-ones | Equatorial aryl groups | Chair | Equatorial orientation of aryl groups is preferred. | researchgate.net |
| N-acylpiperidines | 2-substituent | Axial orientation of 2-substituent | Pseudoallylic strain forces the 2-substituent into an axial position. | nih.gov |
| N-nitroso compounds | - | Twist-boat | The N-nitroso group prefers a twist-boat conformation. | researchgate.net |
| N-Acyl-2r,6c-diphenylpiperidin-4-one oxime | Phenyl group at C-2 in flagpole, phenyl at C-6 in boat-equatorial | Boat | The piperidine ring adopts a boat conformation in the solid state. | researchgate.net |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for predicting the molecular properties of (R)-2-(4-Chlorophenyl)piperidine. By solving the Schrödinger equation for the molecule, researchers can determine its optimal geometry, electronic structure, and reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. sci-hub.sewikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity. wikipedia.org
For related piperidine-containing compounds, the HOMO and LUMO are computed to understand the chemical reactivity and kinetic stability. sci-hub.se In conjugated systems, as the size of the conjugated pi system increases, the HOMO-LUMO energy gap narrows, leading to absorption of light at longer wavelengths. libretexts.org The HOMO and LUMO orbitals are crucial for explaining the outcomes of pericyclic reactions according to the Woodward-Hoffmann Rules. libretexts.org
| Parameter | Value (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
No specific numerical data for this compound was found in the search results. The table is presented as a template for when such data becomes available.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely to be attacked by electrophiles. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. researchgate.net
For similar molecules, MEP analysis reveals that negative regions are often located over electronegative atoms like oxygen and nitrogen, while positive regions are found over hydrogen atoms. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net The MEP of a molecule is a good guide for assessing its reactivity towards charged reactants. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed picture of charge transfer and delocalization within a molecule, which contributes to its stability. mdpi.comwisc.edu The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu
In related compounds, NBO analysis has been used to understand hyperconjugative interactions and charge delocalization. acadpubl.eu For example, in a 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole molecule, a significant interaction energy was found between a lone pair on the chlorine atom and an anti-bonding orbital of the phenyl ring, indicating substantial charge delocalization and stabilization. acadpubl.eu NBO analysis can also reveal the nature of atomic charges, showing, for instance, the electronegativity of chlorine, nitrogen, and oxygen atoms in a molecule. mdpi.commdpi.com
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| - | - | - |
No specific numerical data for this compound was found in the search results. The table is presented as a template for when such data becomes available.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict the binding mode and affinity of a ligand to a protein target.
Ligand-Target Binding Energy Analysis
The binding energy is a key parameter obtained from molecular docking studies that quantifies the strength of the interaction between a ligand and its target. A more negative binding energy indicates a stronger and more stable interaction. mdpi.com For instance, in a study of therapeutic peptides, lower binding energy values indicated stronger binding and better thermodynamic stability of the peptide-protein complexes. mdpi.com
Molecular docking studies on derivatives of 2-(4-chlorophenyl)piperidine (B3383027) have been performed to evaluate their potential as therapeutic agents. For example, derivatives have been docked into the binding pockets of various enzymes to assess their inhibitory activity. researchgate.net In one study, the docking scores of synthesized compounds were used to predict their anticancer potency. researchgate.net Another study on a clathrin inhibitor used flexible docking to rank poses based on CDocker energy, with a more negative value indicating a stronger binding affinity. mdpi.com
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| - | - |
No specific numerical data for this compound was found in the search results. The table is presented as a template for when such data becomes available.
Identification of Key Interacting Residues within Binding Sites
The identification of key amino acid residues within a protein's binding site that interact with a ligand is crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules. While specific studies detailing the key interacting residues for this compound with a particular protein target are not extensively available in the public domain, we can infer potential interactions based on studies of similar piperidine (B6355638) derivatives.
For instance, molecular docking studies of various piperidine-containing compounds reveal that the nature and position of substituents on the piperidine and phenyl rings dictate the types of interactions formed. The 4-chlorophenyl group is capable of engaging in several types of non-covalent interactions. The chlorine atom can participate in halogen bonding and van der Waals interactions, while the phenyl ring can form π-π stacking, cation-π, and hydrophobic interactions with aromatic and aliphatic residues of the protein.
In a study on piperidine derivatives as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), the piperidine moiety was found to form stable hydrophobic interactions within the catalytic pocket of the kinase frontiersin.org. The nitrogen atom of the piperidine ring, depending on its protonation state, can act as a hydrogen bond acceptor or donor.
Table 1: Potential Interacting Residues for this compound Based on Analog Studies
| Interacting Residue Type | Potential Interaction with this compound |
| Aromatic (e.g., Phe, Tyr, Trp, His) | π-π stacking, cation-π, hydrophobic interactions with the chlorophenyl ring. |
| Aliphatic (e.g., Ala, Val, Leu, Ile) | Hydrophobic interactions with the piperidine and chlorophenyl rings. |
| Polar (e.g., Ser, Thr, Asn, Gln) | Hydrogen bonding with the piperidine nitrogen. |
| Acidic (e.g., Asp, Glu) | Salt bridge formation with the protonated piperidine nitrogen. |
| Residues with Halogen Atoms | Halogen bonding with the chlorine atom of the chlorophenyl group. |
Putative Protein-Ligand Interaction Models
Based on the potential interacting residues, putative protein-ligand interaction models can be constructed. In a hypothetical binding scenario, the this compound would orient itself within the binding pocket to maximize favorable interactions. The 4-chlorophenyl group would likely occupy a hydrophobic sub-pocket, with the chlorine atom potentially forming a halogen bond with an electron-rich atom, such as a carbonyl oxygen from the protein backbone or a side chain.
The phenyl ring could be sandwiched between two aromatic residues, engaging in π-π stacking interactions. The piperidine ring, in its preferred chair conformation, would position its substituents to minimize steric clashes. The nitrogen atom of the piperidine ring is a key interaction point, capable of forming a crucial hydrogen bond or a salt bridge with a polar or charged residue, which often serves as an anchor point for the ligand within the binding site.
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
In these simulations, the stability of the ligand within the binding pocket is assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile suggests that the ligand has found a favorable binding mode and remains bound. The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are constrained upon ligand binding.
MD simulations can also reveal the persistence of key interactions identified in docking studies. For example, the hydrogen bonds and hydrophobic contacts can be monitored throughout the simulation to determine their stability and frequency of occurrence. This dynamic view can help to distinguish between transient and stable interactions, providing a more accurate picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
2D-QSAR Methodologies
Two-dimensional QSAR (2D-QSAR) methods utilize descriptors that are calculated from the 2D representation of the molecules, such as topological indices, molecular weight, and counts of specific atoms or functional groups. These descriptors are then correlated with the biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
A study on a series of 4-phenylpiperidine (B165713) derivatives as µ-opioid agonists employed a neural network-based 2D-QSAR approach nih.gov. The study identified four molecular descriptors that were correlated with the analgesic activities of the compounds. Such models can be useful for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that contribute to the desired biological effect.
3D-QSAR Techniques (e.g., Comparative Molecular Field Analysis (CoMFA))
Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D structure of the molecules and their relative alignment. In CoMFA, the steric and electrostatic fields around the aligned molecules are calculated and correlated with their biological activities.
The results of a CoMFA study are often visualized as contour maps, which indicate regions where changes in steric bulk or electrostatic properties would be expected to increase or decrease the biological activity. For example, a green contour map in a steric field analysis would suggest that a bulky substituent in that region is favorable for activity, while a yellow contour map would indicate that a bulky group is unfavorable. Similarly, blue and red contour maps in an electrostatic field analysis would indicate regions where positive and negative charges, respectively, are favorable.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as d_norm (normalized contact distance), d_i (distance to the nearest nucleus inside the surface), and d_e (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, one can gain a detailed understanding of the crystal packing.
For a compound like this compound, the Hirshfeld surface would be expected to reveal a variety of intermolecular contacts. Studies on similar compounds, such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine, have shown that H···H, Cl···H, and C···H contacts are the most significant contributors to the crystal packing nih.govresearchgate.net.
The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For a molecule containing a chlorophenyl group, characteristic "wings" would be observed in the fingerprint plot, corresponding to the Cl···H contacts. The presence of N-H bonds in the piperidine ring would lead to N···H contacts, which are indicative of hydrogen bonding.
Table 2: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis of Analogs
| Interaction Type | Predicted Contribution to Crystal Packing |
| H···H | High |
| Cl···H/H···Cl | Significant |
| C···H/H···C | Moderate |
| N···H/H···N | Dependent on hydrogen bonding |
Pharmacological Target Identification and Mechanistic Research in Vitro
Interaction with Monoamine Transporters (e.g., Dopamine (B1211576) Transporter (DAT), Norepinephrine (B1679862) Transporter (NET))
The direct interaction of (R)-2-(4-Chlorophenyl)piperidine with the dopamine transporter (DAT) and norepinephrine transporter (NET) has not been extensively characterized in the reviewed scientific literature. However, studies on structurally related compounds, such as chlorophenylpiperazine analogues, have shown significant affinity for these monoamine transporters. For instance, certain substituted chlorophenylpiperazine derivatives have been identified as high-affinity ligands for the DAT. nih.gov Research into piperidine-based molecules has also led to the identification of potent NET inhibitors. nih.govresearchgate.net
While the 4-chlorophenyl moiety and the piperidine (B6355638) ring are present in various potent monoamine transporter inhibitors, specific binding affinity data (e.g., Ki or IC50 values) for the parent compound this compound at DAT and NET are not detailed in the available literature. Further investigation is required to determine its specific activity and selectivity profile at these transporters.
Cannabinoid Receptor (CB1) Antagonism and Binding Affinity Profiling
A review of published studies indicates no direct evidence of this compound acting as a cannabinoid receptor 1 (CB1) antagonist. The chemical structure is distinct from the well-characterized diarylpyrazole class of CB1 antagonists, such as Rimonabant (N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide). Although Rimonabant contains both a piperidine ring and a 4-chlorophenyl group, these moieties are part of a much larger and more complex chemical scaffold responsible for its high-affinity binding and antagonist activity at the CB1 receptor. nih.gov The pharmacological activity of complex molecules like Rimonabant cannot be attributed to its individual fragments, and no data suggests that the simpler this compound scaffold imparts any significant affinity for the CB1 receptor.
Histamine (B1213489) H3 and Sigma-1 Receptor Interactions and Dual Targeting Strategies
The 2-(4-chlorophenyl)piperidine (B3383027) scaffold is a key structural element in the design of ligands targeting the histamine H3 receptor (H3R) and sigma-1 (σ1) receptor. Research has focused on developing dual-targeting compounds that can modulate both receptors simultaneously, a strategy of interest for treating complex neurological conditions. nih.govnih.gov
Studies comparing piperidine and piperazine (B1678402) derivatives have revealed that the piperidine moiety is often crucial for achieving high affinity at the σ1 receptor, thereby enabling dual H3/σ1 activity. nih.govugr.es In contrast, analogous piperazine compounds frequently show high selectivity for the H3R with significantly lower affinity for the σ1 receptor. nih.gov The protonated piperidine ring is thought to engage in a critical salt bridge interaction within the σ1 receptor binding pocket, contributing to its high affinity. acs.org While specific binding data for the unsubstituted parent compound this compound is limited, research on more complex derivatives incorporating this core structure demonstrates potent activity at both receptors. These findings underscore the importance of the piperidine core in designing dual-target ligands.
The sigma-1 receptor, a unique ligand-regulated chaperone protein located at the endoplasmic reticulum, is involved in various cellular functions and represents a target for neuropsychiatric disorders. nih.govnih.govmdpi.com The H3 receptor, a G protein-coupled receptor highly expressed in the central nervous system, acts as an auto- and heteroreceptor to modulate the release of several neurotransmitters. acs.orgwikipedia.org The development of ligands that can interact with both targets represents a promising therapeutic strategy.
Table 1: Binding Affinities of Representative Piperidine Derivatives at Human Histamine H3 (hH3R) and Sigma-1 (σ1R) Receptors
| Compound (Structure) | hH3R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1/H3) |
|---|---|---|---|
| Compound 5 (related piperidine derivative) | 7.70 | 3.64 | 0.47 |
| Compound 11 (related piperidine derivative) | 6.2 | 2.5 | 0.40 |
| Compound 12 (related 4-pyridylpiperidine derivative) | 7.7 | 4.5 | 0.58 |
| KSK68 (related 4-pyridylpiperidine derivative) | 8.2 | 16.2 | 1.98 |
Data sourced from studies on complex substituted piperidine derivatives to illustrate the utility of the core scaffold. nih.govnih.govugr.es These compounds are structurally distinct from this compound.
Antileishmanial Activity Research
A review of available literature did not yield specific data on the antileishmanial activity of this compound. Studies in this area have focused on more complex molecules that contain either a piperidine ring or a 4-chlorophenyl group as part of a larger chemical scaffold, such as spiro piperidine derivatives or thiazole compounds. nih.govnih.gov However, no in vitro activity data for this compound against Leishmania species was found.
Antituberculosis Activity Research
Specific research evaluating the antituberculosis activity of this compound against Mycobacterium tuberculosis could not be located. The current body of research on piperidine-containing compounds focuses on more complex synthetic derivatives, and no minimum inhibitory concentration (MIC) data or other measures of antitubercular efficacy are available for this compound. nih.govnih.gov
Antimalarial Potential Investigation
There is no available research in the scientific literature specifically investigating the antimalarial potential of this compound. While a structurally related compound, 2-(p-chlorophenyl)-2-(4-piperidyl)-tetrahydrofuran, was investigated for its action against Plasmodium species, no such data exists for this compound. nih.gov
Antioxidant Properties Evaluation
No specific studies evaluating the antioxidant properties of this compound were found. The antioxidant potential of the broader class of piperidine derivatives has been assessed using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, but data for this particular compound is not available in the current literature. academicjournals.orgscispace.comnwmedj.org
Antimicrobial Research (e.g., Antibacterial and Antifungal Activity)
While a wide range of substituted piperidine derivatives have been synthesized and tested for antimicrobial properties, specific data on the antibacterial and antifungal activity of this compound is not present in the available literature. Research has shown that other, more complex molecules containing a 2-(4-chlorophenyl)piperidine substructure, such as certain mefloquine analogs, exhibit antifungal activity. nih.gov For instance, an analog, (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, showed activity against Cryptococcus neoformans and Candida albicans. nih.gov However, minimum inhibitory concentration (MIC) values for this compound against common bacterial or fungal strains have not been reported.
Cell-Based Assays for Mechanistic Insights (e.g., Cytotoxicity, Apoptosis Induction, Vacuolization)
Cytotoxicity
No published studies were identified that specifically report the cytotoxic effects of this compound on any cancer cell lines. Therefore, no data table of IC50 values can be presented.
Apoptosis Induction
There is no available scientific literature detailing the results of apoptosis assays, such as Annexin V/PI staining or caspase activation assays, conducted with this compound. Consequently, a data table summarizing the pro-apoptotic effects of this compound cannot be compiled.
Vacuolization
The scientific literature lacks any reports or observations of cellular vacuolization induced by this compound.
Advanced Analytical Characterization in Academic Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹H-¹H COSY, ¹H-¹³C COSY, DEPT, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of (R)-2-(4-Chlorophenyl)piperidine in solution. Analysis of the racemic mixture, 2-(4-chlorophenyl)piperidine (B3383027), provides the foundational data applicable to the (R)-enantiomer.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(4-chlorophenyl)piperidine, the aromatic protons of the 4-chlorophenyl group typically appear as two distinct doublets in the downfield region (approximately δ 7.2-7.4 ppm), characteristic of a para-substituted benzene ring. The proton at the C2 position of the piperidine (B6355638) ring (the benzylic proton) is expected to resonate further downfield than other piperidine protons due to the deshielding effect of the adjacent aromatic ring. The remaining piperidine ring protons would appear in the more upfield region (typically δ 1.5-3.2 ppm). The N-H proton signal is often a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The 4-chlorophenyl group will show characteristic signals in the aromatic region (δ 125-145 ppm). The piperidine carbons are expected in the range of δ 25-60 ppm, with the C2 carbon appearing at the lower end of this range due to its attachment to the aromatic ring.
2D NMR and DEPT: Advanced NMR techniques are crucial for unambiguous signal assignment.
¹H-¹H COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons within the piperidine ring.
¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the connection between the C2 proton of the piperidine ring and the carbons of the chlorophenyl group.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) would differentiate between methine (CH), methylene (CH₂), and methyl (CH₃) carbons, confirming the assignments of the piperidine ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(4-Chlorophenyl)piperidine
| Atom Position | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) | Multiplicity (¹H) |
|---|---|---|---|
| Piperidine N-H | Variable (broad) | - | s (br) |
| Piperidine H-2 | ~3.5 - 4.0 | ~55 - 60 | dd |
| Piperidine H-3, H-4, H-5 | ~1.5 - 2.2 | ~25 - 35 | m |
| Piperidine H-6 | ~2.8 - 3.2 | ~45 - 50 | m |
| Aromatic H-2', H-6' | ~7.3 - 7.4 | ~128 - 130 | d |
| Aromatic H-3', H-5' | ~7.2 - 7.3 | ~128 - 129 | d |
| Aromatic C-1' | - | ~140 - 145 | - |
| Aromatic C-4' | - | ~130 - 135 | - |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands.
N-H Stretch: A moderate absorption peak is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amine N-H bond.
C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the chlorophenyl ring are typically found just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Strong absorptions for the C-H stretching of the piperidine ring are expected just below 3000 cm⁻¹ (around 2850-2950 cm⁻¹).
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
C-N Stretch: The stretching vibration for the C-N bond of the piperidine ring typically appears in the 1000-1250 cm⁻¹ range.
C-Cl Stretch: A strong absorption corresponding to the C-Cl bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for 2-(4-Chlorophenyl)piperidine
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2950 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1250 |
| C-Cl | Stretch | 700 - 800 |
Mass Spectrometry (MS, HR-Mass, EI-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₄ClN), the nominal molecular weight is approximately 195 g/mol .
Molecular Ion Peak ([M]⁺): In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak would be observed at m/z 195, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).
High-Resolution Mass Spectrometry (HR-MS): This technique would provide the exact mass of the molecular ion, confirming the elemental composition (C₁₁H₁₄³⁵ClN).
Fragmentation Pattern: The major fragmentation pathway is expected to be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the 4-chlorophenyl group. Another significant fragmentation would be the loss of a hydrogen atom to form a stable iminium ion. The fragmentation of the piperidine ring itself would also produce a series of characteristic smaller ions. A key fragment would likely be the chlorotropylium ion or a related aromatic fragment.
Table 3: Predicted Mass Spectrometry Fragments for 2-(4-Chlorophenyl)piperidine
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 195/197 | [C₁₁H₁₄ClN]⁺ | Molecular Ion (M⁺) |
| 194/196 | [M-H]⁺ | Loss of a hydrogen atom |
| 111/113 | [C₆H₄Cl]⁺ | Chlorophenyl cation |
| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment after α-cleavage |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
Crystal Structure Analysis and Conformation
While a specific crystal structure for this compound is not publicly available, extensive studies on related 2-aryl-piperidine and 4-aryl-piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation . iucr.orgresearchgate.net This conformation minimizes both angular and torsional strain. In this chair form, the bulky 4-chlorophenyl substituent at the C2 position is expected to preferentially occupy the equatorial position to minimize steric hindrance (1,3-diaxial interactions). This equatorial preference is a well-established principle in the conformational analysis of substituted cyclohexanes and piperidines. wikipedia.org
Intermolecular Interactions in Crystal Packing
In the solid state, molecules of this compound would pack in a specific arrangement stabilized by various non-covalent intermolecular interactions.
Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor. It would likely form N-H···N hydrogen bonds with the nitrogen atom of an adjacent molecule, linking the molecules into chains or dimers.
C-H···π Interactions: The aromatic chlorophenyl ring is electron-rich and can act as an acceptor for weak hydrogen bonds from the C-H bonds of the piperidine ring of a neighboring molecule.
Chromatographic Techniques for Enantiomer Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation and analysis of complex mixtures. In the context of chiral molecules like this compound, these methods are not only used to determine the chemical purity but, crucially, to assess the enantiomeric excess of the desired (R)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. The development of an effective chiral HPLC method is a critical step in the analysis of enantiopure compounds.
In academic research, the enantiomeric separation of 2-arylpiperidines is often achieved using polysaccharide-based CSPs. nih.govmdpi.comspringernature.com These CSPs, typically derivatives of cellulose or amylose coated on a silica support, provide a chiral environment that facilitates differential interactions with the enantiomers. mdpi.comnih.gov For the separation of the enantiomers of 2-(4-chlorophenyl)piperidine, a normal-phase HPLC method is commonly employed.
A typical method would involve a column such as an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel. nih.gov The mobile phase generally consists of a mixture of a non-polar solvent, such as n-hexane, and a polar alcohol modifier, like isopropanol or ethanol. nih.gov The choice and ratio of the mobile phase components are critical for achieving optimal separation. The polar modifier influences the retention times and the resolution of the enantiomers.
For a compound like 2-(4-chlorophenyl)piperidine, a mobile phase composition of n-hexane and isopropanol in a ratio of 90:10 (v/v) would be a suitable starting point. The separation is monitored using a UV detector, typically at a wavelength where the chlorophenyl chromophore exhibits strong absorbance, for instance, 254 nm. The flow rate is generally maintained around 1.0 mL/min to ensure good peak shape and resolution. Under these conditions, the (R)- and (S)-enantiomers of 2-(4-chlorophenyl)piperidine would be baseline separated, allowing for accurate quantification of the enantiomeric purity.
| Parameter | Condition |
|---|---|
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IA) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For a compound like this compound, GC-MS is primarily used for assessing its chemical purity and confirming its molecular weight and structure through fragmentation analysis.
The analysis of this compound by GC-MS would typically involve its introduction into the GC, where it is vaporized and separated from any impurities on a capillary column. A common stationary phase for this type of analysis is a 5% phenyl-polymethylsiloxane. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum would exhibit a characteristic molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. Due to the presence of a single chlorine atom, the molecular ion region will display a characteristic isotopic pattern with two peaks: one for the molecule containing the ³⁵Cl isotope ([M]⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope ([M+2]⁺). youtube.com
The fragmentation pattern in the mass spectrum provides valuable structural information. For 2-(4-chlorophenyl)piperidine, key fragmentation pathways would likely include:
Alpha-cleavage: The bond between the piperidine ring and the chlorophenyl group can break, leading to the formation of a chlorophenyl-containing fragment and a piperidine-derived fragment.
Fragmentation of the piperidine ring: The piperidine ring itself can undergo fragmentation, leading to the loss of small neutral molecules and the formation of characteristic ions.
Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation pathway.
To enhance volatility and improve chromatographic peak shape, the piperidine nitrogen can be derivatized, for example, by acetylation to form N-acetyl-2-(4-chlorophenyl)piperidine. This derivatization would alter the retention time and the fragmentation pattern in a predictable way, providing further confirmation of the compound's identity.
| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Notes |
|---|---|---|
| 195/197 | [M]⁺ (Molecular Ion) | Shows characteristic 3:1 isotopic ratio for chlorine. |
| 111/113 | [C₆H₄Cl]⁺ (Chlorophenyl cation) | Result of cleavage of the bond to the piperidine ring. |
| 84 | [C₅H₁₀N]⁺ (Piperidinyl fragment) | Result of cleavage of the bond to the chlorophenyl group. |
Future Research Directions and Translational Perspectives
Development of Novel Piperidine-Based Scaffolds for Drug Discovery
The piperidine (B6355638) scaffold is a cornerstone in the development of new drugs, forming the structural basis of over 70 commercialized medicines, including several blockbuster drugs. researchgate.netugent.beelsevier.com Its derivatives have demonstrated a broad spectrum of biological activities, functioning as central nervous system (CNS) modulators, analgesics, anti-cancer agents, and antihistamines. researchgate.netelsevier.com The versatility of the piperidine framework makes it a "privileged structure" in medicinal chemistry, offering a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets. tandfonline.com
Future drug discovery efforts are focused on leveraging the chiral nature of scaffolds like (R)-2-(4-Chlorophenyl)piperidine. The introduction of chirality is a key strategy in drug design for several reasons thieme-connect.com:
Modulating Physicochemical Properties: Chirality influences properties such as solubility and membrane permeability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Enhancing Biological Activity and Selectivity: Enantiomers of a chiral drug often exhibit different pharmacological activities and potencies. Utilizing a single enantiomer, such as the (R)-isomer, can lead to a more targeted therapeutic effect and reduce off-target interactions.
Reducing hERG Toxicity: Introduction of chiral centers can help mitigate cardiotoxicity associated with the blockade of the hERG potassium channel. thieme-connect.com
The development of novel piperidine-based scaffolds involves creating libraries of compounds with diverse substitutions on both the nitrogen atom and the carbon ring. For a 2-arylpiperidine structure, modifications can be systematically introduced to explore the structure-activity relationship (SAR) and identify new lead compounds for a variety of therapeutic targets. researchgate.net
Advancements in Enantioselective Synthesis Methodologies
The therapeutic potential of chiral piperidines is critically dependent on the ability to synthesize them in an enantiomerically pure form. Consequently, significant research has been dedicated to developing advanced enantioselective synthesis methodologies for 2-substituted piperidines.
One prominent strategy involves the asymmetric hydrogenation of pyridinium salts . Iridium-catalyzed asymmetric hydrogenation has been shown to produce α-aryl piperidines with high levels of enantioselectivity (up to 99.3:0.7 er). researchgate.net This method's stereochemical outcome is determined by the initial protonation of the enamine intermediate. researchgate.net Another approach utilizes a rhodium-JosiPhos catalyst in the presence of an organic base to reduce N-benzylated 3-substituted pyridinium salts with enantiomeric excesses up to 90%. researchgate.net
Kinetic resolution offers another powerful tool for separating enantiomers. The use of the chiral base generated from n-BuLi and (+)-sparteine allows for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, yielding both the recovered starting material and the 2,2-disubstituted products with high enantiomeric ratios. acs.org This method is scalable and tolerates a variety of functional groups on the 2-aryl ring. acs.org
Other innovative methods include the Pd-catalyzed arylation of aza-Achmatowicz rearrangement products . This approach provides 2-aryldihydropyridinones which can be readily converted to highly functionalized 2-arylpiperidines. organic-chemistry.org The use of non-phosphine-ligand palladium precatalysts under mild conditions makes this a versatile and efficient method. organic-chemistry.org Additionally, enantiodivergent synthesis from chiral lactams , derived from the cyclodehydration of aryl-δ-oxoacids with (R)-phenylglycinol, provides a pathway to both (R)- and (S)-2-arylpiperidines. nih.govrsc.org
| Method | Catalyst/Reagent | Key Features | Reported Selectivity |
|---|---|---|---|
| Asymmetric Hydrogenation | Iridium-based catalysts | Effective for substituted N-benzylpyridinium salts. | Up to 99.3:0.7 er researchgate.net |
| Kinetic Resolution | n-BuLi / (+)-sparteine | Separates enantiomers of N-Boc-2-aryl-4-methylenepiperidines. | High enantiomeric ratios acs.org |
| Pd-Catalyzed Arylation | Pd₂(dba)₃ / K₂CO₃ | Uses aza-Achmatowicz rearrangement products and arylboronic acids. | Yields up to 70% organic-chemistry.org |
| Chiral Lactam Synthesis | (R)-phenylglycinol | Enantiodivergent route from aryl-δ-oxoacids. | Stereoselective formation of chiral lactams nih.govrsc.org |
Integration of Advanced Computational Approaches in Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. openmedicinalchemistryjournal.com For piperidine-based scaffolds, a variety of computational methods are employed to predict biological activity and understand molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of compounds with their biological activity. For instance, a group-based QSAR (GQSAR) model was developed for piperidine derivatives to identify novel small molecules capable of disrupting the p53–HDM2 interaction, a key target in cancer therapy. researchgate.net Such models allow for the virtual screening of large compound libraries to prioritize candidates for synthesis and biological testing. researchgate.netnih.gov
Molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding modes of ligands with their protein targets. openmedicinalchemistryjournal.com These techniques have been applied to piperidine and piperazine-based compounds to understand their affinity for targets like the sigma-1 receptor (S1R). nih.govrsc.org By simulating the interaction at an atomic level, researchers can identify crucial amino acid residues involved in binding and use this information to design derivatives with improved potency and selectivity. nih.govrsc.org
These computational approaches are integral to a modern drug design workflow:
Hit Identification: Virtual screening of compound libraries against a specific biological target.
Lead Optimization: Using docking and MD simulations to guide the structural modification of hit compounds to improve binding affinity and selectivity.
ADME Prediction: In silico models are used to predict the absorption, distribution, metabolism, and excretion properties of designed molecules.
Toxicity Prediction: Computational tools can help identify potential toxic liabilities early in the drug discovery process.
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action (In Vitro)
The structural features of this compound and its analogs make them promising candidates for a wide range of biological targets. In vitro studies are essential for identifying these targets and elucidating the mechanisms through which these compounds exert their effects.
Derivatives of the closely related 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for their pharmacological activity. In vitro and in vivo (in rats) testing revealed that these compounds exhibit significant analgesic and hypotensive properties. nih.govresearchgate.net The anti-tuberculosis activity of piperidinol analogs, including those with a 4-chloro-3-(trifluoromethyl)phenyl moiety, has also been investigated, identifying a novel scaffold for potential anti-mycobacterial agents. nih.gov
The broad pharmacological potential of piperidine derivatives is further highlighted by studies exploring their activity at various receptors and enzymes. For example, different piperidine series have shown high affinity and selectivity for alpha1a- and alpha1d-adrenergic receptors, which are targets for benign prostatic hyperplasia. nih.gov Others have been identified as potent agonists for the human histamine (B1213489) H3 receptor. nih.gov
In silico tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are increasingly used to forecast potential biological targets and pharmacological effects of new compounds before they are synthesized. clinmedkaz.org This allows for a more targeted approach to in vitro screening. For example, computational predictions for novel piperidine derivatives suggested potential activity against various enzymes, receptors, and ion channels, which can then be confirmed through targeted in vitro assays. clinmedkaz.org
| Compound Class | Biological Activity / Target | In Vitro/In Vivo Model | Key Finding |
|---|---|---|---|
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Analgesic, Hypotensive | Male Wistar rats (thermal stimuli, blood pressure) | Significant analgesic and blood pressure-reducing effects observed. nih.govresearchgate.net |
| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol | Anti-tuberculosis | M. tuberculosis screening | Identified as a novel scaffold with anti-tuberculosis activity. nih.gov |
| (2-cyclopropoxyphenyl)piperidine derivatives | α1a/α1d Adrenergic Receptor Antagonism | Receptor binding assays | High affinity and selectivity for α1a/α1d subtypes over α1b. nih.gov |
| N-aryl-piperidine derivatives | Histamine H3 Receptor Agonism | Receptor binding and functional assays | Identified potent and selective hH3R agonists. nih.gov |
| Benzimidazole-piperidine hybrids | Anti-Alzheimer's (AChE/BuChE inhibition) | In vitro enzyme inhibition assays | Identified potent inhibitors of acetylcholinesterase and butyrylcholinesterase. mdpi.com |
Q & A
Basic Research Questions
Q. How can the synthesis of (R)-2-(4-Chlorophenyl)piperidine be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions using a two-phase system (e.g., dichloromethane with NaOH) to facilitate efficient coupling of the 4-chlorophenyl group to the piperidine backbone. Purify the product via sequential washes (e.g., water, brine) and solvent evaporation. Monitor purity (>99%) using HPLC or GC-MS, as demonstrated in related piperidine derivatives . Adjust reaction time and temperature to minimize byproducts like dihydro isomers, which can form due to competing π-conjugation effects .
Q. What spectroscopic techniques confirm the stereochemistry of this compound?
- Methodological Answer : Use -NMR to identify characteristic peaks for the NH group (δ 4.00–4.38) and aromatic protons (δ 6.60–7.46). Chiral HPLC with a cellulose-based column can resolve enantiomers. For absolute configuration, employ X-ray crystallography, as shown for analogous piperidine-carboxamide derivatives (e.g., C13H17ClN2O, COD Entry 2230670) .
Q. How can this compound be quantified in biological matrices?
- Methodological Answer : Develop a basic extraction protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
